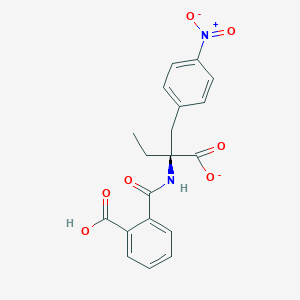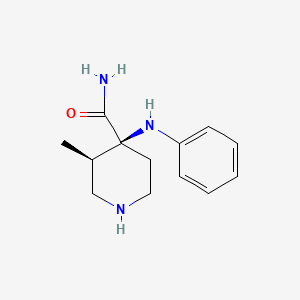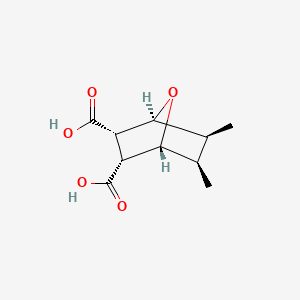
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-: is a complex organic compound with the molecular formula C10H14O5 . This compound is part of the oxabicycloheptane family, which is known for its unique bicyclic structure. The presence of two carboxylic acid groups and two methyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)- typically involves a Diels-Alder reaction . This reaction is a cycloaddition between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: 60-80°C
Catalyst: Lewis acids like AlCl3 or BF3
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: to maintain optimal reaction conditions.
Purification: Crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like NaOH or KOH.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOH in aqueous solution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Polymer Chemistry: Acts as a monomer for the production of specialized polymers.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly protein phosphatases.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as protein phosphatases . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its inhibitory activity . These interactions disrupt the normal function of the enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
The presence of two methyl groups at positions 5 and 6, along with the specific stereochemistry (2-exo,3-exo,5-endo,6-endo), makes this compound unique. These structural features contribute to its distinct reactivity and biological activity.
Properties
CAS No. |
109282-35-1 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1R,2R,3S,4S,5S,6R)-5,6-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-3-4(2)8-6(10(13)14)5(9(11)12)7(3)15-8/h3-8H,1-2H3,(H,11,12)(H,13,14)/t3-,4+,5-,6+,7-,8+ |
InChI Key |
JEZJMLSOUQUESZ-FLMNKLAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1C(C2C(C(C1O2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



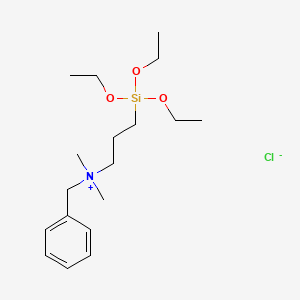
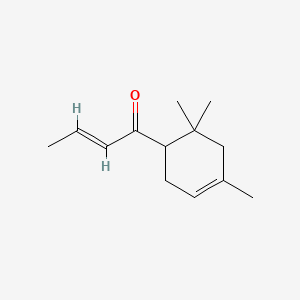
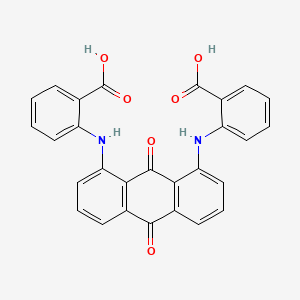

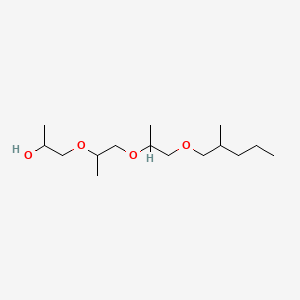
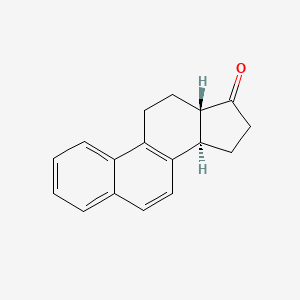
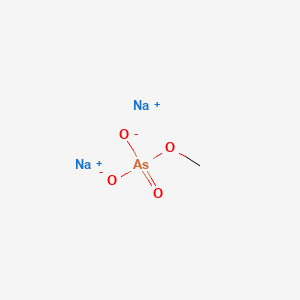

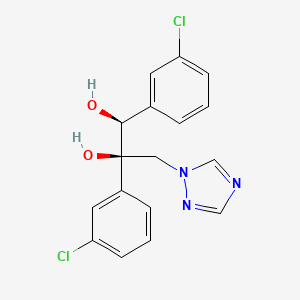

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
